Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the CAS Number: 925006-96-8 . It has a molecular weight of 247.25 . The IUPAC name for this compound is ethyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Antimicrobial and Antioxidant Studies
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate and its derivatives have been studied for their antimicrobial and antioxidant activities. Compounds synthesized from it demonstrated significant antibacterial and antifungal properties, as well as notable antioxidant potential. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthesis and Characterization for Chemical Studies
This compound has been used in the synthesis and characterization of various derivatives, such as pyrazole hydrazones. These derivatives are important for understanding the structural and chemical properties of related compounds, which can be crucial in further chemical and pharmaceutical research (Huang Jie-han, 2008).
Crystal Structure Analysis
The crystal structure of this compound dihydrate has been studied, providing insights into its crystallization properties and the role of hydrogen bonds in its structure. This research is vital for understanding its physical properties and potential applications in material science (Yeong et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKWTCCYUHOKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650186 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-96-8 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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